molecular formula C12H13N3O2S2 B2513164 1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034591-79-0

1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2513164
CAS No.: 2034591-79-0
M. Wt: 295.38
InChI Key: JQERMKJUUZFAJZ-UHFFFAOYSA-N
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Description

1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by further functionalization. One common approach is the condensation of 2-methylthiazole-4-carboxaldehyde with 1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Introduction of various substituents at different positions on the thiazole ring.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.

  • Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Methylthiazole-4-carboxaldehyde

  • 1,3-Dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide

  • 4-Methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness: 1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide stands out due to its specific structural features and the presence of both thiazole and thiadiazole rings, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-9-13-10(8-18-9)7-15-12-6-4-3-5-11(12)14(2)19(15,16)17/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERMKJUUZFAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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